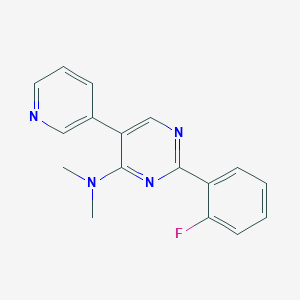

2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine

Description

2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine is a trisubstituted pyrimidine derivative featuring:

- N,N-Dimethylamine at position 4, enhancing lipophilicity and influencing electronic properties via electron-donating effects.

- Pyridin-3-yl group at position 5, contributing to π-π stacking and hydrogen-bonding capabilities.

Pyrimidines are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as kinases and GPCRs . This compound’s design leverages fluorinated aryl and heteroaryl groups to optimize pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No. |

823795-52-4 |

|---|---|

Molecular Formula |

C17H15FN4 |

Molecular Weight |

294.33 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-N,N-dimethyl-5-pyridin-3-ylpyrimidin-4-amine |

InChI |

InChI=1S/C17H15FN4/c1-22(2)17-14(12-6-5-9-19-10-12)11-20-16(21-17)13-7-3-4-8-15(13)18/h3-11H,1-2H3 |

InChI Key |

YNYBJCYJQHCLQC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC=C1C2=CN=CC=C2)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Substitution Reactions:

Dimethylation: The dimethylamine group can be introduced via reductive amination or direct alkylation using dimethylamine and suitable alkylating agents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Scientific Research Applications

2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It is investigated as a potential kinase inhibitor, which could be useful in the treatment of various cancers and inflammatory diseases.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: The compound’s derivatives may be used in the development of new materials or as intermediates in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses.

Comparison with Similar Compounds

Structural Analog 1: N,N-Dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine

- Key Differences :

- Replaces the 2-fluorophenyl group with a piperidin-3-yl group at position 4.

- Retains the pyridin-3-yl group at position 2 and N,N-dimethylamine at position 3.

- Reduced aromatic stacking due to the absence of a fluorophenyl moiety may lower target affinity in hydrophobic binding pockets.

Structural Analog 2: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Key Differences: Substitutes the pyridin-3-yl group with a phenyl ring at position 2. Adds a (4-methoxyphenyl)aminomethyl group at position 5.

- Implications: The aminomethyl group enables intramolecular hydrogen bonding (N–H⋯N), stabilizing the conformation .

Structural Analog 3: 5-Cyclopropyl-2-{1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl}pyrimidin-4-amine

- Key Differences :

- Replaces the pyrimidine core with a pyrazolo[3,4-b]pyridine scaffold.

- Introduces a cyclopropyl group at position 5 and a (2-fluorophenyl)methyl group.

- Implications :

Structural Analog 4: 2-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-fluoro-N-[(1R,2S,3S,4R)-3-(1H-tetrazol-5-yl)bicyclo[2.2.2]oct-2-yl]pyrimidin-4-amine

- Key Differences :

- Incorporates a bicyclo[2.2.2]octane-tetrazole moiety at position 4.

- Uses a chlorinated pyrrolopyridine group at position 2.

- Implications: The tetrazole group enhances acidity (pKa ~4.9), favoring ionic interactions in polar environments .

Pharmacological and Physicochemical Comparisons

Key Research Findings

- Antimicrobial Activity: Analog 2 demonstrates broad-spectrum antibacterial and antifungal activity due to its hydrogen-bonding-capable aminomethyl group .

- Antiproliferative Potential: Fluorophenyl-containing oxazole derivatives (e.g., 6af, 6bg in ) show IC50 values <10 µM against cancer cell lines, suggesting the target compound’s fluorophenyl group may confer similar activity .

- Metabolic Stability : N,N-Dimethylamine in the target compound reduces oxidative metabolism compared to primary amines in analogs 2 and 3 .

Biological Activity

The compound 2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in tumor proliferation and survival.

Key Mechanisms:

- Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell signaling.

- Apoptosis Induction : It has been observed to promote apoptosis in cancer cell lines, potentially through the activation of the caspase pathway.

- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

Biological Activity Data

A summary of biological activity data for this compound is presented below:

| Assay Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 (breast cancer) | 5.4 | Apoptosis induction |

| Cytotoxicity | HeLa (cervical cancer) | 6.1 | Cell cycle arrest |

| Kinase Inhibition | A549 (lung cancer) | 4.8 | RTK inhibition |

| Enzyme Inhibition | Various | 3.2 | Enzyme inhibition |

Case Studies

- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase-3 activity and PARP cleavage. Flow cytometry analysis confirmed a dose-dependent increase in apoptotic cells.

- In Vivo Efficacy : In an animal model of lung cancer, administration of the compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptotic cells within the tumor tissue.

- Combination Therapy : A recent study explored the effects of combining this compound with standard chemotherapeutics such as doxorubicin. The combination showed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.